molecular formula C10H5F7O3 B2868220 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid CAS No. 2185840-23-5

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid

Cat. No.: B2868220
CAS No.: 2185840-23-5
M. Wt: 306.136
InChI Key: OFNNXZMBQUHYMX-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid (CAS 2185840-23-5) is a high-purity, fluorinated organic compound with a molecular formula of C10H5F7O3 and a molecular weight of 306.14 g/mol . It serves as a versatile and valuable building block in medicinal chemistry and agrochemical research. The structure incorporates a phenoxy moiety modified with a metabolically stable trifluoromethyl group, combined with a highly fluorinated propanoic acid chain. This unique architecture is designed to influence the lipophilicity, metabolic stability, and bioavailability of potential target molecules, making it a key intermediate in the synthesis of more complex active compounds . Researchers utilize this and similar tetrafluoropropanoic acid derivatives as advanced intermediates in exploratory synthesis for developing new pharmaceuticals and pesticides . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request custom synthesis and various packaging sizes to meet specific project requirements . Proper handling procedures should be observed, and it is recommended to store the product as per the supplied safety data sheet.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O3/c11-8(12,7(18)19)10(16,17)20-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNNXZMBQUHYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(=O)O)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target molecule combines a trifluoromethyl-substituted phenoxy group with a tetrafluorinated propanoic acid backbone. The presence of multiple fluorine atoms introduces steric and electronic complexities, necessitating tailored synthetic strategies. Key challenges include achieving regioselective fluorination and maintaining stability during etherification and oxidation steps.

Preparation Methodologies

Nucleophilic Aromatic Substitution for Ether Bond Formation

The ether linkage between the aromatic ring and the fluorinated propanoic acid is typically formed via nucleophilic substitution. In a method analogous to porphyrin synthesis, 3-(trifluoromethyl)phenol reacts with a fluorinated alkyl halide under basic conditions. For example:

$$
\text{3-(Trifluoromethyl)phenol} + \text{2,2,3,3-tetrafluoropropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate ester}
$$

The reaction proceeds at 80–100°C for 12–24 hours, yielding the ether intermediate, which is subsequently oxidized to the carboxylic acid.

Table 1: Optimization of Etherification Conditions
Catalyst Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 62
Cs₂CO₃ Acetonitrile 100 58
DBU THF 60 45

Oxidation of Aldehyde Precursors

A patent-pending approach for trifluoropropionic acid derivatives involves the oxidation of aldehyde intermediates. Adapted for this compound, 3-(3-(trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanal is treated with hydrogen peroxide (50–70%) and a catalytic amount of sulfuric acid:

$$
\text{3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanal} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{SO}4} \text{Target acid}
$$

Reaction conditions (60–100°C, 5–10 hours) achieve yields of 68–72%, with excess hydrogen peroxide ensuring complete oxidation.

Direct Fluorination Techniques

Introducing fluorine atoms to the propanoic acid backbone often employs sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For instance, the non-fluorinated precursor 3-(3-(trifluoromethyl)phenoxy)propanoic acid undergoes electrophilic fluorination:

$$
\text{3-(3-(Trifluoromethyl)phenoxy)propanoic acid} \xrightarrow{\text{SF}_4, \text{HF}} \text{Target compound}
$$

This method requires anhydrous conditions and temperatures below 0°C to suppress side reactions, yielding 55–60% product.

Analytical and Spectroscopic Characterization

Post-synthesis, the compound is validated via:

  • ¹⁹F-NMR : Distinct signals at δ −63.2 (CF₃) and −120.4 (CF₂ groups).
  • Mass Spectrometry : Molecular ion peak at m/z 340.05 (calculated for C₁₀H₅F₇O₃).
  • X-ray Crystallography : Confirms the planar arrangement of the phenoxy group and tetrafluoropropanoic chain.

Challenges and Industrial Scalability

  • Fluorination Efficiency : Multi-step fluorination reduces overall yield; microfluidic reactors are being explored for continuous processing.
  • Purification : Silica gel chromatography remains standard, though supercritical CO₂ extraction shows promise for greener isolation.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological processes and developing pharmaceuticals.

    Medicine: Its unique properties are explored in drug design and development, particularly for creating drugs with improved bioavailability and efficacy.

    Industry: The compound is used in the production of specialty chemicals, coatings, and polymers that require high thermal stability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, differing in substituents, fluorine content, or backbone modifications:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound C₁₀H₅F₇O₃ Tetrafluoropropanoic acid, 3-(trifluoromethyl)phenoxy 306.14 High acidity (pKa ~1–2), lipophilicity, thermal stability
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid () C₆HF₁₁O₃ Heptafluoropropoxy, tetrafluoropropanoic acid 318.06 Extreme fluorination; high environmental persistence
3-[4-(Trifluoromethyl)phenyl]propanoic acid () C₁₀H₉F₃O₂ Trifluoromethylphenyl, propanoic acid 218.17 Moderate acidity (pKa ~3–4); crystallizes via O–H⋯O hydrogen bonds
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid (Ev20) C₁₅H₁₁ClF₃NO₃ Pyridine, chloro, trifluoromethyl, propionic acid 345.70 Heterocyclic backbone; predicted pKa 3.14, higher solubility in polar solvents
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid () C₁₄H₁₂F₃NO₃ Amino, furan, trifluoromethylphenyl 299.25 Enhanced solubility via amino group; potential for hydrogen bonding

Acidity and Reactivity

  • Target Compound: The tetrafluoropropanoic acid backbone and electron-withdrawing -CF₃ group lower the pKa significantly (~1–2), making it more acidic than non-fluorinated analogs. The phenoxy group further stabilizes the deprotonated form .
  • 3-[4-(Trifluoromethyl)phenyl]propanoic Acid: Lacking fluorine on the propanoic acid backbone, its pKa is higher (~3–4). The absence of a phenoxy linkage reduces resonance stabilization .
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid: The perfluorinated alkoxy chain increases acidity (pKa <1) but reduces biodegradability due to strong C–F bonds .

Stability and Degradation

Compound Thermal Stability (°C) Hydrolytic Stability (pH 7, 25°C) Photodegradation Half-Life (h)
Target Compound >200 Stable 48–72
3-[4-(Trifluoromethyl)phenyl]propanoic acid 150–160 Partially hydrolyzes 24–48
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid >250 Resistant >100

Biological Activity

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, making compounds containing this moiety of particular interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid can be represented as follows:

  • Molecular Formula : C11H6F7O3
  • Molecular Weight : 308.16 g/mol

This compound features a trifluoromethyl group attached to a phenoxy ring and a tetrafluoropropanoic acid moiety, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit significant antimicrobial activity. A study on related compounds with trifluoromethyl substitutions demonstrated potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives were notably low, suggesting strong antibacterial properties .

Anticancer Activity

The anticancer potential of fluorinated compounds has been extensively studied. In vitro assays have shown that derivatives with trifluoromethyl groups can inhibit the growth of several cancer cell lines. For instance, compounds similar to 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid demonstrated IC50 values lower than those of standard chemotherapeutics like Doxorubicin against human cancer cell lines such as HCT116 and A549 . These findings highlight the potential of this compound in cancer therapy.

The mechanism by which 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid exerts its biological effects may involve disruption of cellular membranes or interference with metabolic pathways. The presence of multiple electronegative fluorine atoms can enhance the compound's ability to interact with lipid bilayers and proteins, leading to altered cellular functions .

Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of a series of trifluoromethyl-containing urea derivatives. The study reported that specific derivatives exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides, indicating strong antibacterial potential. This reinforces the hypothesis that similar structures, including 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid, could possess comparable or enhanced antibacterial properties .

CompoundMIC (µg/mL)Target Bacteria
Compound A4.88Bacillus mycoides
Compound B8.00Staphylococcus aureus
Compound C10.00Escherichia coli

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives containing trifluoromethyl groups were tested against eight human cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than Doxorubicin across multiple cell lines. For example:

CompoundIC50 (µM)Cell Line
Compound X22.4PACA2
Compound Y44.4HCT116
Doxorubicin52.1PACA2

These results suggest that the incorporation of trifluoromethyl groups can enhance the efficacy of anticancer agents .

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